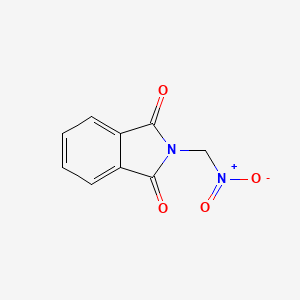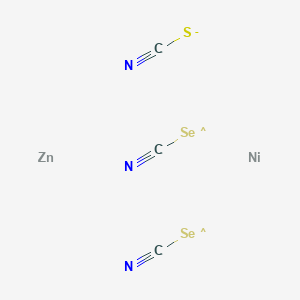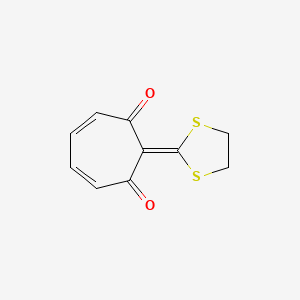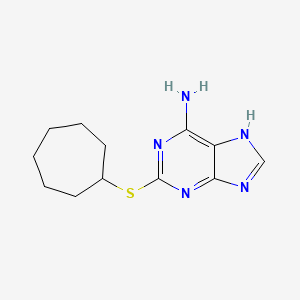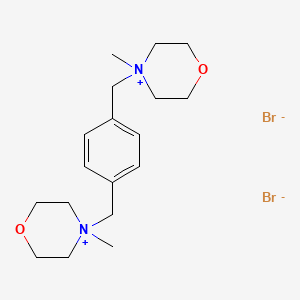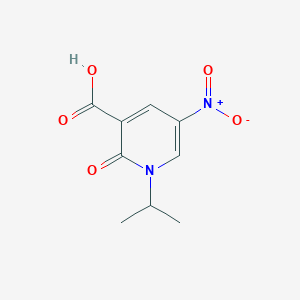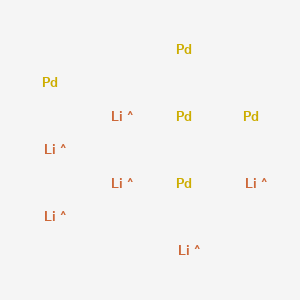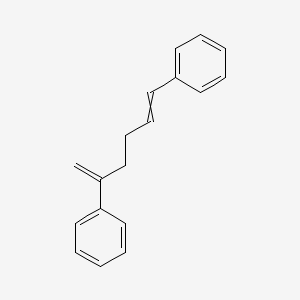
Benzene, 1,1'-(5-methylene-1-pentene-1,5-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- is an organic compound with the molecular formula C17H18 This compound is characterized by the presence of two benzene rings connected by a pentene chain with a methylene group
準備方法
The synthesis of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- typically involves the reaction of benzene with a suitable pentene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing, with studies focusing on its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals, where its unique structure imparts desirable properties to the final products.
作用機序
The mechanism by which Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways, while in industrial applications, it may act as a reactive intermediate in polymerization reactions.
類似化合物との比較
Similar compounds to Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- include:
Benzene, 1,1’-(2-pentene-1,5-diyl)bis-: This compound has a similar structure but with a different positioning of the pentene chain.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Another similar compound with variations in the alkene chain.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Differing in the length and branching of the connecting chain.
The uniqueness of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
63779-68-0 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
5-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-16(18-14-6-3-7-15-18)10-8-9-13-17-11-4-2-5-12-17/h2-7,9,11-15H,1,8,10H2 |
InChIキー |
FGDWDWVIFONBQY-UHFFFAOYSA-N |
正規SMILES |
C=C(CCC=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
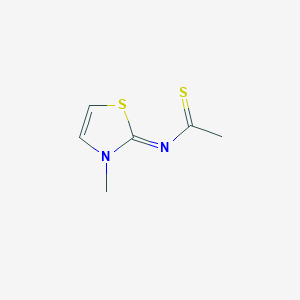
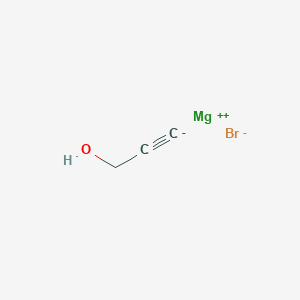
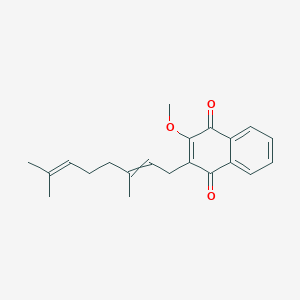
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
